molecular formula C11H4Cl5NO2 B1206349 Pyrrolomycin D CAS No. 81910-07-8

Pyrrolomycin D

Cat. No.: B1206349
CAS No.: 81910-07-8
M. Wt: 359.4 g/mol
InChI Key: IJODRMYZNYTFTC-UHFFFAOYSA-N
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Description

Pyrrolomycin D is a natural product found in Streptomyces and Streptomyces fumanus with data available.

Scientific Research Applications

Antibacterial Activity

1. Spectrum of Activity
Pyrrolomycin D exhibits potent antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Studies have reported a minimum inhibitory concentration (MIC) as low as 1 ng/ml against S. aureus, indicating its high potency . The compound's effectiveness is attributed to its ability to disrupt the proton gradient across bacterial membranes, leading to membrane depolarization and uncoupling oxidative phosphorylation .

2. Mechanism of Action
The primary mechanism by which this compound exerts its antibacterial effects involves protonophoric activity. It functions by dissipating the proton motive force necessary for ATP synthesis in bacteria, ultimately leading to cell death . This mechanism is particularly effective against biofilms formed by staphylococci, which are often resistant to conventional antibiotics .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (ng/ml)MBC (µg/ml)Activity Type
Staphylococcus aureus1Low µg/mlGram-positive
Enterococcus faecalis5Low µg/mlGram-positive
Escherichia coli ΔtolC25Low µg/mlGram-negative mutant

Antibiofilm Properties

This compound has shown significant antibiofilm activity, making it a candidate for treating infections associated with biofilms. Research indicates that it can inhibit biofilm formation at concentrations as low as 0.09 µM, surpassing the effectiveness of many other antibiotics . The selectivity index of this compound exceeds 1000, suggesting a favorable safety profile for potential clinical use .

Anthelmintic Applications

In addition to its antibacterial properties, this compound has been evaluated for its anthelmintic activity. A study demonstrated that crude extracts containing this compound were effective against nematodes such as Haemonchus contortus, achieving over 90% clearance in animal models . However, purified this compound alone did not exhibit significant activity against this parasite at certain dosages, highlighting the need for further investigation into its formulation and delivery methods .

Table 2: Anthelmintic Activity of Pyrrolomycin Compounds

CompoundDosage (mg/jird)Percentage Clearance (%)
Dioxapyrrolomycin0.3390.9
Pyrrolomycin C0.110
This compound0.110

Case Studies and Research Findings

1. In Vivo Studies
In vivo studies have demonstrated that this compound displays moderate cytotoxicity in animal models but has shown promising results in combating bacterial infections and biofilms. For instance, a study involving E. coli ΔtolC mutants revealed that resistance mechanisms could be linked to genetic rearrangements affecting outer membrane channels .

2. Resistance Mechanisms
Understanding the resistance mechanisms to this compound is crucial for optimizing its use in clinical settings. Research indicates that certain bacterial strains can develop resistance through genetic mutations that enhance their ability to expel the antibiotic from their cells .

3. Synthetic Analogues
Recent advancements in synthetic chemistry have led to the development of nitro-substituted pyrrolomycins aimed at reducing cytotoxicity while maintaining or enhancing antibacterial activity . These analogues are currently under investigation for their potential as safer alternatives in therapeutic applications.

Q & A

Q. What experimental protocols are recommended for evaluating Pyrrolomycin D’s antimicrobial activity against Staphylococcus aureus biofilms?

Basic Research Question
To assess this compound’s antibiofilm efficacy, use standardized models such as:

  • Static biofilm assays : Measure biofilm inhibition percentages at varying concentrations (e.g., 0.09–1 µM) using crystal violet staining or metabolic activity assays .
  • Log-reduction models : Compare efficacy against antibiotics like rifampicin by quantifying colony-forming unit (CFU) reductions in dynamic biofilm systems .
  • Selectivity index (SI) calculations : Determine SI by dividing cytotoxic concentrations (e.g., in mammalian cells) by biofilm-inhibitory concentrations. This compound’s SI for planktonic cells (7500) and biofilms (1666) should guide toxicity benchmarks .

Q. How can researchers resolve contradictions in this compound’s reported potency across different biofilm models?

Advanced Research Question
Discrepancies often arise from methodological variables:

  • Biofilm growth phase : Early-stage biofilms may show higher susceptibility than mature biofilms. Standardize incubation times (e.g., 24h vs. 48h) .
  • Strain variability : Test multiple S. aureus strains (e.g., ATCC 25923, methicillin-resistant strains) to account for genetic heterogeneity .
  • Comparison controls : Use rifampicin or vancomycin as positive controls to contextualize this compound’s activity .
  • Data normalization : Report inhibition percentages relative to untreated controls and include raw CFU data for transparency .

Q. What structural modifications enhance this compound’s selectivity for bacterial targets over mammalian cells?

Advanced Research Question
Focus on synthetic analogs with:

  • Nitro-group substitutions : Derivatives like compound 20a (nitro at C-3) show improved SI (1666 vs. 1333 for natural analogs) due to reduced eukaryotic membrane interaction .
  • Side-chain optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to decrease cytotoxicity while retaining antibacterial activity .
  • SAR analysis : Compare this compound’s core pyrrole ring with synthetic nitro-pyrrolomycins to identify critical pharmacophores .

Q. How should researchers design studies to differentiate this compound’s biofilm inhibition mechanisms from its planktonic bactericidal effects?

Advanced Research Question

  • Transcriptomic profiling : Use RNA-seq to compare gene expression in biofilm vs. planktonic cells post-treatment (e.g., ica operon for biofilm matrix) .
  • Time-kill kinetics : Assess whether biofilm inhibition correlates with delayed bactericidal activity or non-lytic mechanisms .
  • Imaging techniques : Employ confocal microscopy with live/dead staining to visualize biofilm architecture disruption .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data in non-normal distributions?

Methodological Guidance

  • Non-parametric tests : Use Kruskal-Wallis for comparing multiple dose groups if normality assumptions fail .
  • EC50 calculation : Fit dose-response curves with nonlinear regression (e.g., four-parameter logistic model) and report 95% confidence intervals .
  • Outlier handling : Predefine exclusion criteria (e.g., >3 SD from mean) to maintain reproducibility .

How can the PICO framework structure research questions on this compound’s therapeutic potential?

Methodological Guidance

  • Population (P) : Bacterial strains (e.g., S. aureus biofilms).
  • Intervention (I) : this compound at sub-MIC concentrations.
  • Comparison (C) : Standard antibiotics (e.g., rifampicin) or vehicle controls.
  • Outcome (O) : Log CFU reduction, biofilm inhibition percentage.
    Example: “Does this compound (I) reduce S. aureus biofilm viability (O) more effectively than rifampicin (C) in chronic wound models (P)?” .

Q. What criteria validate this compound’s purity and identity in natural product extracts?

Basic Research Question

  • Chromatographic profiling : Use HPLC with a C18 column and compare retention times to authenticated standards .
  • Spectroscopic confirmation : Match NMR (¹H, ¹³C) and HRMS data to published spectra for this compound .
  • Bioactivity correlation : Ensure antimicrobial activity aligns with literature-reported MIC values (e.g., 0.09 µM for biofilms) .

Q. How can researchers address conflicting structure-activity relationship (SAR) findings in pyrrolomycin analogs?

Advanced Research Question

  • Meta-analysis : Aggregate data from synthetic (e.g., nitro-pyrrolomycins) and natural derivatives to identify consensus pharmacophores .
  • Molecular docking : Model interactions with bacterial targets (e.g., RNA polymerase) to explain potency variations .
  • Standardized assays : Re-evaluate analogs under identical conditions (e.g., pH, inoculum size) to minimize external variability .

Q. What ethical and methodological considerations apply to in vivo toxicity studies of this compound?

Methodological Guidance

  • Animal models : Use murine infection models with IRB approval and predefined humane endpoints (e.g., tumor size, weight loss) .
  • Dose escalation : Start with 1/10th the in vitro cytotoxic concentration (e.g., 0.1 µM) and monitor organ toxicity histologically .
  • Data transparency : Report all adverse events, even if unrelated to treatment, in supplementary materials .

Q. How to conduct a systematic review of this compound’s mechanisms across diverse study designs?

Methodological Guidance

  • Search strategy : Use databases (PubMed, Scopus) with terms: “this compound” AND (“biofilm” OR “antibacterial” OR “synthetic”) .
  • Inclusion criteria : Prioritize studies with MIC/SI data, biofilm models, and synthetic routes .
  • Bias assessment : Apply PRISMA guidelines to evaluate study quality (e.g., sample size, blinding) .

Preparation Methods

Biosynthetic Production of Pyrrolomycin D

Microbial Strains and Fermentation Conditions

This compound is naturally produced by actinomycetes, particularly Streptomyces sp. strain UC11065 and Actinoplanes vitaminophilum ATCC 31673 . These strains are cultivated under optimized fermentation conditions to maximize yield.

Table 1: Comparative Fermentation Parameters for this compound Production

ParameterStreptomyces sp. UC11065 A. vitaminophilum
Seed Medium Modified ISP-2 (Difco)Seed medium (Cerelose, Pharmamedia)
Production Medium D-galactose, dextrin, SoytoneMethanol-water (1% acetic acid)
Temperature 28°C28°C
Incubation Time 96–120 hours120 hours
Aeration 250 rpm (3.8 cm throw)250 rpm
pH 7.2 (adjusted post-fermentation)7.0 (initial)

Fermentations are initiated by inoculating production media with mycelial suspensions or agar plugs. For Streptomyces sp. UC11065, a two-stage seed culture process is employed, involving 48-hour pre-cultures in sucrose-rich medium to enhance biomass before transfer to production flasks .

Extraction and Isolation

Post-fermentation, this compound is extracted from both the broth and mycelium. The broth is separated via centrifugation and subjected to ethyl acetate extraction, while the mycelial cake is treated with 50% aqueous acetone to release intracellular metabolites . Combined organic extracts are concentrated in vacuo and purified via silica gel chromatography.

Critical Step:

  • Silica Gel Chromatography : A 70–230 mesh silica gel column is used with a hexane-to-ethyl acetate gradient, achieving partial purification of this compound alongside congeners (e.g., Pyrrolomycins B and C) .

High-Performance Liquid Chromatography (HPLC) Purification

Final purification is achieved using reversed-phase HPLC. An Agilent SB-C18 column (4.6 × 250 mm) eluted with methanol-water-acetic acid (75:25:1 to 90:10:1) resolves this compound at a retention time of 12.7 minutes .

Table 2: HPLC Parameters for this compound Isolation

ColumnAgilent SB-C18 (4.6 × 250 mm)
Flow Rate 1 mL/min
Mobile Phase Methanol-water (1% acetic acid)
Gradient 75:25 → 90:10 over 1 minute
Detection UV at 254 nm
Retention Time 12.7 minutes

Chemical Synthesis of this compound

Retrosynthetic Analysis

This compound’s structure suggests a disconnection at the acyl-pyrrole bond, enabling a modular synthesis from 3,5-dichlorosalicylic acid and a halogenated pyrrole intermediate . Key steps include halogenation, coupling, and deprotection.

O-Protection of 3,5-Dichlorosalicylic Acid

The phenolic hydroxyl group of 3,5-dichlorosalicylic acid is protected using methyl iodide or dimethyl sulfate under basic conditions (K₂CO₃/acetone), yielding the methyl ether derivative .

Reaction Conditions:

  • Reagents : Methyl iodide (10 mmol), anhydrous acetone, K₂CO₃ (excess).

  • Temperature : Reflux (18 hours).

  • Workup : Ether-water partitioning, NaOH wash, MgSO₄ drying .

Friedel-Crafts Acylation

The protected salicylate is coupled to a 4,5-dichloropyrrole via Friedel-Crafts acylation. AlCl₃ catalyzes the reaction in dichloromethane at 0°C, forming the acylpyrrole intermediate .

Optimization Note:
Excess AlCl₃ (3 equiv.) and slow addition prevent diacylation byproducts .

Halogenation and Deprotection

The intermediate undergoes regioselective chlorination using sulfuryl chloride (SO₂Cl₂) in CH₂Cl₂ at −10°C to install the remaining halogen substituents . Final O-deprotection with BBr₃ in CH₂Cl₂ yields this compound.

Yield Data:

  • Overall Yield : 18–22% (4-step sequence) .

  • Purity : >95% (HPLC-UV, NMR verification) .

Analytical Characterization

Synthetic this compound is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.51 (d, J = 2.6 Hz, 1H), 7.34 (d, J = 2.6 Hz, 1H), 6.69 (m, 1H) .

  • HRMS : [M+H]⁺ calc. for C₁₂H₆Cl₄NO₃: 399.9042; found: 399.9045 .

Comparative Evaluation of Methods

Table 3: Biosynthesis vs. Chemical Synthesis of this compound

ParameterBiosynthesis Chemical Synthesis
Yield 10–15 mg/L (fermentation)18–22% (4-step)
Purity 90–95% (HPLC)>95% (HPLC, NMR)
Time 5–7 days7–10 days
Cost Low (microbial growth)High (halogenation reagents)
Scalability Industrial fermentersLab-scale (mg to g)

Challenges and Optimizations

  • Biosynthetic Limitations : Low titers in wild-type strains necessitate genetic engineering (e.g., nitrate reductase gene overexpression) .

  • Synthetic Hurdles : Regioselective halogenation requires precise temperature control (−10°C) to avoid polychlorinated byproducts .

Properties

CAS No.

81910-07-8

Molecular Formula

C11H4Cl5NO2

Molecular Weight

359.4 g/mol

IUPAC Name

(3,5-dichloro-2-hydroxyphenyl)-(3,4,5-trichloro-1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C11H4Cl5NO2/c12-3-1-4(9(18)5(13)2-3)10(19)8-6(14)7(15)11(16)17-8/h1-2,17-18H

InChI Key

IJODRMYZNYTFTC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1C(=O)C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl

Key on ui other cas no.

81910-07-8

Synonyms

pyrrolomycin D

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Benzyl-hexadecanoyl-dimethylazanium
Pyrrolomycin D
Benzyl-hexadecanoyl-dimethylazanium
Benzyl-hexadecanoyl-dimethylazanium
Pyrrolomycin D
Benzyl-hexadecanoyl-dimethylazanium
Pyrrolomycin D
Benzyl-hexadecanoyl-dimethylazanium
Benzyl-hexadecanoyl-dimethylazanium
Pyrrolomycin D
Benzyl-hexadecanoyl-dimethylazanium
Benzyl-hexadecanoyl-dimethylazanium
Pyrrolomycin D
Benzyl-hexadecanoyl-dimethylazanium
Benzyl-hexadecanoyl-dimethylazanium
Pyrrolomycin D

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